Thioperamide maleate
Thioperamide maleate
Potent, selective H3 antagonist that crosses the blood-brain barrier.
Thioperamide (maleate) is a selective histamine H3 receptor antagonist that crosses the blood-brain barrier. This compound binds to rat cerebral cortical cells in vitro with a pKi value of 8.4 and inhibits histamine binding in vivo with an ED50 value of 1 mg/kg. At a dose of 5 mg/kg thioperamide (maleate) inhibits kindled seizures in rats by decreasing histamine and gamma-aminobutyric acid.
Thioperamide (maleate) is a selective histamine H3 receptor antagonist that crosses the blood-brain barrier. This compound binds to rat cerebral cortical cells in vitro with a pKi value of 8.4 and inhibits histamine binding in vivo with an ED50 value of 1 mg/kg. At a dose of 5 mg/kg thioperamide (maleate) inhibits kindled seizures in rats by decreasing histamine and gamma-aminobutyric acid.
Brand Name:
Vulcanchem
CAS No.:
148440-81-7
VCID:
VC21122565
InChI:
InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8)
SMILES:
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O
Molecular Formula:
C19H28N4O4S
Molecular Weight:
408.5 g/mol
Thioperamide maleate
CAS No.: 148440-81-7
Cat. No.: VC21122565
Molecular Formula: C19H28N4O4S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, selective H3 antagonist that crosses the blood-brain barrier. Thioperamide (maleate) is a selective histamine H3 receptor antagonist that crosses the blood-brain barrier. This compound binds to rat cerebral cortical cells in vitro with a pKi value of 8.4 and inhibits histamine binding in vivo with an ED50 value of 1 mg/kg. At a dose of 5 mg/kg thioperamide (maleate) inhibits kindled seizures in rats by decreasing histamine and gamma-aminobutyric acid. |
|---|---|
| CAS No. | 148440-81-7 |
| Molecular Formula | C19H28N4O4S |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | but-2-enedioic acid;N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide |
| Standard InChI | InChI=1S/C15H24N4S.C4H4O4/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14;5-3(6)1-2-4(7)8/h10-13H,1-9H2,(H,16,17)(H,18,20);1-2H,(H,5,6)(H,7,8) |
| Standard InChI Key | WUYMIKDBRCCYGE-UHFFFAOYSA-N |
| Isomeric SMILES | C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=C/C(=O)O)\C(=O)O |
| SMILES | C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3.C(=CC(=O)O)C(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
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